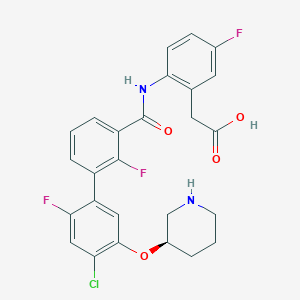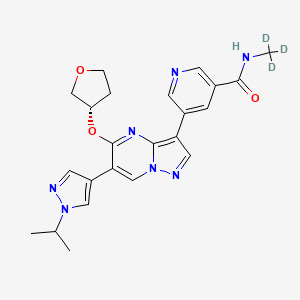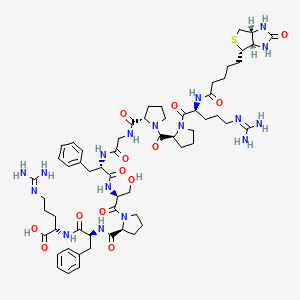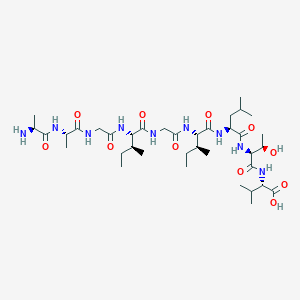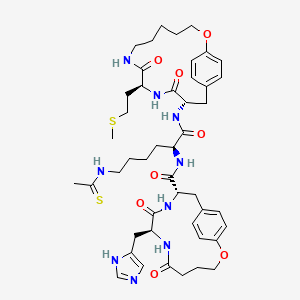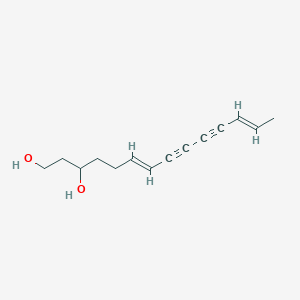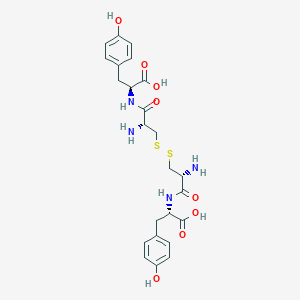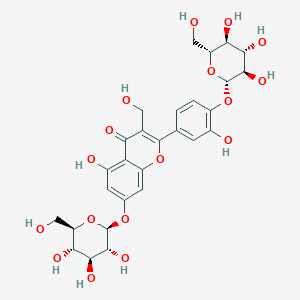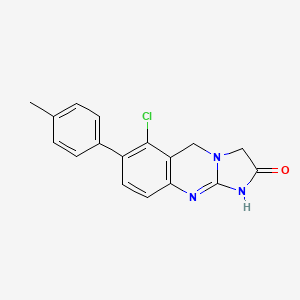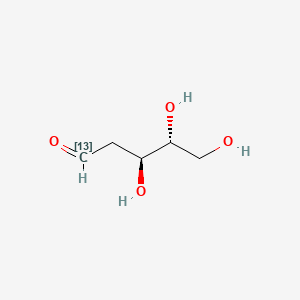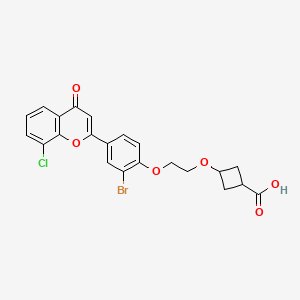
Lsd1/2-IN-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lsd1/2-IN-4 is a compound that acts as an inhibitor of lysine-specific histone demethylases 1 and 2 (LSD1 and LSD2). These enzymes play a crucial role in the regulation of gene expression through the demethylation of histone proteins.
Métodos De Preparación
The synthesis of Lsd1/2-IN-4 involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of specific reagents and catalysts under controlled conditions. Industrial production methods may include optimization of reaction conditions to improve yield and purity. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Análisis De Reacciones Químicas
Lsd1/2-IN-4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Aplicaciones Científicas De Investigación
Lsd1/2-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of histone demethylation and gene regulation.
Biology: Helps in understanding the role of LSD1 and LSD2 in various biological processes, including cell differentiation and development.
Medicine: Potential therapeutic agent for the treatment of cancers and other diseases associated with aberrant histone methylation.
Industry: Used in the development of new drugs and therapeutic agents targeting epigenetic modifications
Mecanismo De Acción
Lsd1/2-IN-4 exerts its effects by inhibiting the activity of LSD1 and LSD2. These enzymes are responsible for the demethylation of histone proteins, which plays a crucial role in the regulation of gene expression. By inhibiting these enzymes, this compound can alter the methylation status of histones, leading to changes in gene expression. The molecular targets and pathways involved include the histone proteins and the associated gene regulatory networks .
Comparación Con Compuestos Similares
Lsd1/2-IN-4 is unique in its ability to selectively inhibit both LSD1 and LSD2. Similar compounds include:
ORY-1001: A potent inhibitor of LSD1 with high selectivity over other enzymes.
GSK-2879552: Another LSD1 inhibitor currently undergoing clinical trials for cancer therapy.
IMG-7289: An LSD1 inhibitor with potential applications in the treatment of acute myeloid leukemia. These compounds share similar mechanisms of action but may differ in their selectivity, potency, and therapeutic applications
Propiedades
Fórmula molecular |
C9H8BrF2N |
|---|---|
Peso molecular |
248.07 g/mol |
Nombre IUPAC |
(1R,2S)-2-(4-bromo-3,5-difluorophenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H8BrF2N/c10-9-6(11)1-4(2-7(9)12)5-3-8(5)13/h1-2,5,8H,3,13H2/t5-,8+/m0/s1 |
Clave InChI |
VEESSMHTAMEHGS-YLWLKBPMSA-N |
SMILES isomérico |
C1[C@H]([C@@H]1N)C2=CC(=C(C(=C2)F)Br)F |
SMILES canónico |
C1C(C1N)C2=CC(=C(C(=C2)F)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


